(2-Methoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride
Overview
Description
“(2-Methoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1423027-24-0 . It has a molecular weight of 279.77 . The IUPAC name for this compound is “(2-methoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride” and its Inchi Code is 1S/C15H17NO2.ClH/c1-17-12-9-7-11(8-10-12)15(16)13-5-3-4-6-14(13)18-2;/h3-10,15H,16H2,1-2H3;1H .
Molecular Structure Analysis
The Inchi Code for “(2-Methoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride” provides information about its molecular structure. The code is 1S/C15H17NO2.ClH/c1-17-12-9-7-11(8-10-12)15(16)13-5-3-4-6-14(13)18-2;/h3-10,15H,16H2,1-2H3;1H . This indicates that the compound has a complex structure with multiple rings and functional groups.Physical And Chemical Properties Analysis
“(2-Methoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride” is a powder with a molecular weight of 279.77 . The compound is stored at room temperature .Scientific Research Applications
Environmental Estrogens and Toxicology
Methoxychlor, a chlorinated hydrocarbon pesticide with proestrogenic activity, metabolizes to 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE), exhibiting estrogenic form and effects. Research on methoxychlor underscores its reproductive toxicity, affecting fertility and developmental stages in both genders, highlighting the need for further assessment of such compounds' significance on human health (Cummings, 1997).
Atmospheric Reactivity and Environmental Impact
Methoxyphenols, emitted from lignin pyrolysis, serve as potential tracers for biomass burning and wood burning. Their atmospheric reactivity, including gas-phase, particle-phase, and aqueous-phase reactions, plays a crucial role in environmental science. Studies emphasize the need for more research on the atmospheric aging of biomass-burning plumes and their contributions to secondary organic aerosol (SOA) formation, pointing out significant gaps in our understanding of these compounds' ecotoxicity (Liu et al., 2022).
Neurochemistry and Neurotoxicity
The neurochemical and neurotoxic effects of MDMA (3,4-Methylenedioxymethamphetamine), a related compound to the query, have been extensively studied. MDMA's biphasic response, encompassing both acute and long-term effects, provides insights into its impact on serotonergic neurotoxicity, with implications for understanding similar compounds' neurotoxic profiles (McKenna & Peroutka, 1990).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
(2-methoxyphenyl)-(4-methoxyphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2.ClH/c1-17-12-9-7-11(8-10-12)15(16)13-5-3-4-6-14(13)18-2;/h3-10,15H,16H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIBPKKWIVYKRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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